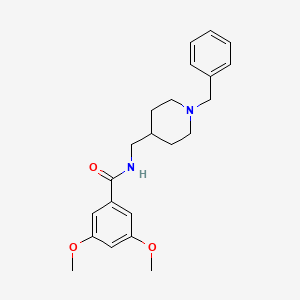

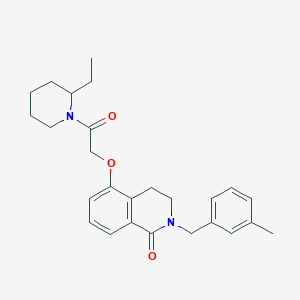

N-((1-benzylpiperidin-4-yl)methyl)-3,5-dimethoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst followed by de-protection of the benzyl group and finally by making its salt . Another synthesis method involves the reaction of acetylhydrazide with 1-(phenylmethyl)-piperidin-4-one in ethanol .Molecular Structure Analysis

The crystal structure of a similar compound, N′-(1-benzylpiperidin-4-yl)acetohydrazide, is monoclinic Cc with unit cell parameters a = 14.1480 (3) Å, b = 14.1720 (4) Å, c = 27.6701 (7) Å, β = 96.956 (1)°, α = γ = 90° . The compound has crystallized with four crystallographically unique molecules in the asymmetric unit; each molecule has a very similar conformation .Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Wissenschaftliche Forschungsanwendungen

Sigma-2 Receptor Probe Development

N-((1-benzylpiperidin-4-yl)methyl)-3,5-dimethoxybenzamide and its analogs have been explored for their affinity to sigma-2 receptors, which are implicated in various neurological disorders and cancer. Jinbin Xu et al. (2005) synthesized and evaluated conformationally flexible benzamide analogues, showing that specific compounds have high affinity for sigma-2 receptors, indicating their potential as probes for studying these receptors in vitro.

Chemokine Receptor Antagonism

Another research application involves the synthesis and characterization of benzamide derivatives as potent chemokine receptor antagonists, as demonstrated by Yang Hong et al. (2015). These compounds, through their structural modifications, target specific receptors involved in inflammatory processes, suggesting their utility in developing therapeutic agents.

Metabolic Studies

Metabolic pathways of benzamide compounds, including those related to N-((1-benzylpiperidin-4-yl)methyl)-3,5-dimethoxybenzamide, have been investigated. D. Ross et al. (1983) explored the metabolic conversion of N-methyl and N,N-dimethylbenzamides to N-hydroxymethyl compounds, providing insights into the stability and metabolic fate of these substances.

Material Science Applications

In the realm of material science, benzamide derivatives have been utilized in the synthesis and characterization of novel materials. M. Butt et al. (2005) reported on the synthesis of aromatic polyimides using benzamide derivatives, highlighting their importance in creating high-performance polymers with potential applications in electronics and coatings.

Pharmacokinetic and Toxicological Studies

Research has also focused on the pharmacokinetic profiles and toxicological aspects of benzamide derivatives. For instance, J. Poklis et al. (2014) developed methods for detecting and quantifying specific benzamide derivatives in biological samples, essential for understanding their distribution, metabolism, and potential toxic effects.

Wirkmechanismus

While the exact mechanism of action for “N-((1-benzylpiperidin-4-yl)methyl)-3,5-dimethoxybenzamide” is not specified, it is known that similar compounds, such as donepezil, are potent acetylcholinesterase inhibitors . These inhibitors affect acetylcholine levels in the brain and are broadly used to treat Alzheimer’s .

Zukünftige Richtungen

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Scientists are attempting to develop hybrid molecules and multi-target-directed ligands (MTDLs) that can simultaneously modulate multiple biological targets . This could lead to the development of new potential medications for diseases like Alzheimer’s .

Eigenschaften

IUPAC Name |

N-[(1-benzylpiperidin-4-yl)methyl]-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3/c1-26-20-12-19(13-21(14-20)27-2)22(25)23-15-17-8-10-24(11-9-17)16-18-6-4-3-5-7-18/h3-7,12-14,17H,8-11,15-16H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USZQBLKRIHAXBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1-benzylpiperidin-4-yl)methyl]-3,5-dimethoxybenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-ethoxyphenyl)propanamide](/img/structure/B2939357.png)

![methyl (2E)-2-(phenylformamido)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enoate](/img/structure/B2939359.png)

![[4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methanamine;hydrochloride](/img/structure/B2939361.png)

![2-(tetrahydrofuran-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2939369.png)

![3'-Methyl-[1,1'-biphenyl]-3'yl)methyl acetate](/img/structure/B2939370.png)

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2939372.png)

![4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2939373.png)

![N-(3-chlorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide](/img/structure/B2939379.png)